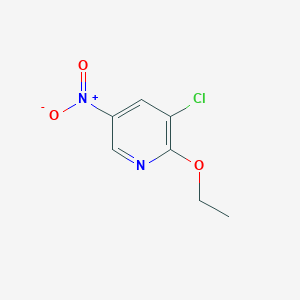
4-Methoxy-3,5-dinitroaniline
Übersicht
Beschreibung
4-Methoxy-3,5-dinitroaniline (MDNA) is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 229.14 g/mol. MDNA is a derivative of aniline and is commonly used in the synthesis of other organic compounds.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Techniques : 4-Methoxy-3,5-dinitroaniline is synthesized via fluorine/amine exchange of 4-fluoro-3,5-dinitroaniline in ethanol, as demonstrated in the production of 4-Diazo-2,6-dinitrophenol and related compounds (Klapötke, Preimesser, & Stierstorfer, 2015).
- Stability and Reactivity : Research on the stabilities of Meisenheimer complexes, including derivatives of dinitroaniline, provides insights into their ionization and reaction behaviors in various solvents (Crampton & Wilson, 1980).
Application in Complex Chemical Reactions
- Labeling and Nitration : Studies on regioselective labeling, like the [15NO2]-labeling of N-methoxy-2,4,6-trinitroaniline, start from N-methoxy-dinitroaniline derivatives. These processes are critical for synthesizing specific nitroaniline compounds (Cǎproiu et al., 1999).
Analytical Chemistry and Sensor Development
- Chromogenic Chemosensors : N-(2,4-dinitrobenzylidene)-4-methoxyaniline, a derivative of 4-methoxy-3,5-dinitroaniline, has been explored for use in chromogenic chemosensors, highlighting the compound's potential in sensitive detection technologies (Heying, Nandi, Bortoluzzi, & Machado, 2015).
Environmental and Biological Interactions
- Microbial Toxicity Studies : The microbial toxicity of compounds like 2,4-dinitroanisole, which is structurally related to 4-methoxy-3,5-dinitroaniline, and its metabolites has been studied to understand environmental and biological impacts. Such studies are crucial for assessing the ecological risks of related compounds (Liang, Olivares, Field, & Sierra-Alvarez, 2013).
Eigenschaften
IUPAC Name |
4-methoxy-3,5-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O5/c1-15-7-5(9(11)12)2-4(8)3-6(7)10(13)14/h2-3H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSVAEULYDDSWIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,5-dinitroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[2-(Dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3291874.png)







![2-(Piperazin-1-ylmethyl)imidazo[1,2-a]pyridine](/img/structure/B3291950.png)

![[1-(2-Amino-ethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B3291966.png)